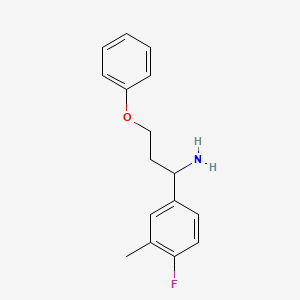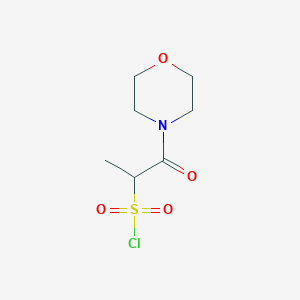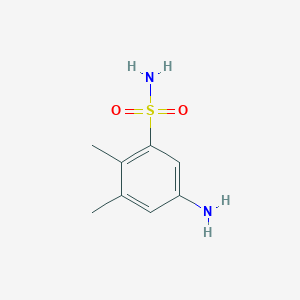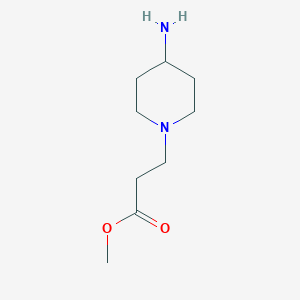
4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride is a chemical compound with the molecular formula C8H6Cl3O3S It is a derivative of benzoic acid and contains both chloro and chlorosulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-chloro-3-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 4-Chloro-3-methylbenzoic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Result from oxidation reactions.
Chlorinated Derivatives: Produced through further chlorination reactions.
Applications De Recherche Scientifique
4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic centers (chloro and chlorosulfonyl groups) readily react with nucleophilic species, leading to the formation of various derivatives. These reactions can modify the structure and function of target molecules, making the compound useful in synthetic chemistry and biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar in structure but lacks the methyl group.
4-Chloro-3-nitrobenzenesulfonyl chloride: Contains a nitro group instead of a methyl group.
4-Chloro-3-methylbenzoic acid: Lacks the chlorosulfonyl group.
Uniqueness
4-Chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5Cl3O3S |
|---|---|
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
4-chloro-3-chlorosulfonyl-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O3S/c1-4-2-5(8(10)12)3-6(7(4)9)15(11,13)14/h2-3H,1H3 |
Clé InChI |
LAJHYCDZRBODJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)
methanol](/img/structure/B13237395.png)







![3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237447.png)


